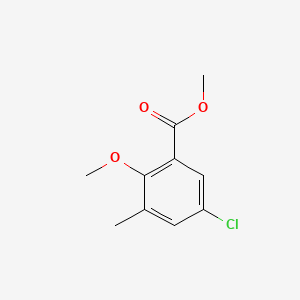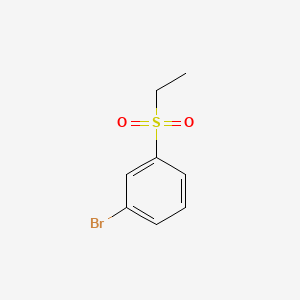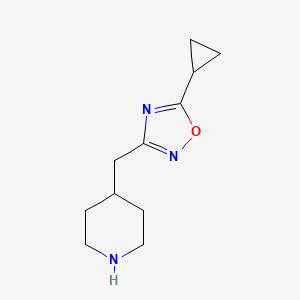
5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, also known as this compound, is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential
1,2,4-oxadiazole derivatives exhibit a wide array of pharmacological activities. The structural feature of the 1,2,4-oxadiazole ring facilitates effective binding with various enzymes and receptors through multiple weak interactions, making these derivatives potent candidates for therapeutic applications. They have been explored for anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses (Verma et al., 2019).
Pharmacological Significance
Research emphasizes the pharmacological significance of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, highlighting their potential in hydrogen bond interactions with biomacromolecules. These interactions significantly enhance their pharmacological activity, with evidence showing antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles, by virtue of their photoluminescent properties, chemical stability, and potential coordination sites, serve as excellent candidates for metal-ion sensors. The ability to incorporate π-conjugated groups makes these molecules pivotal in developing chemosensors for selective metal-ion detection, highlighting their versatility beyond pharmacological applications (Sharma et al., 2022).
Role in Drug Discovery
The oxadiazole core, especially the 1,3,4-oxadiazole, is recognized as a significant bioisostere of carboxylic acids, carboxamides, and esters, playing a crucial role in drug discovery. Its presence in compounds has been associated with a wide range of pharmacological activities, such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic, among others. This makes the oxadiazole nucleus a valuable scaffold for the development of new therapeutic agents (Rana et al., 2020).
Properties
IUPAC Name |
5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFMMUOUPXZOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


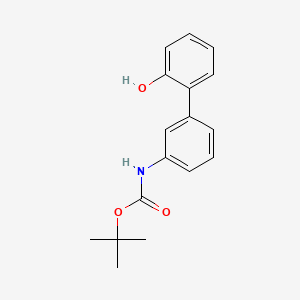


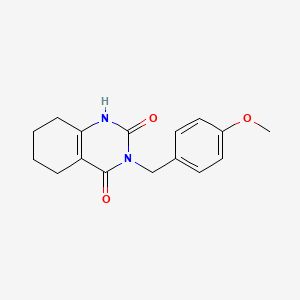
![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)
![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)

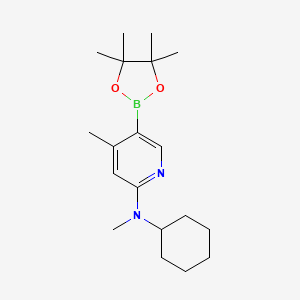
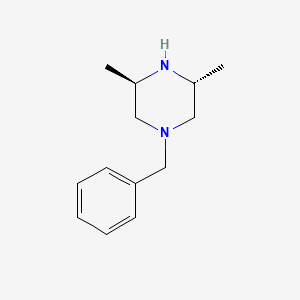
![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
